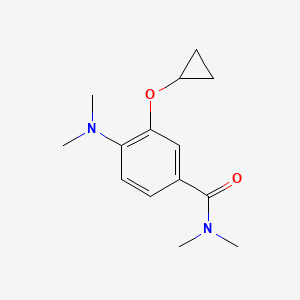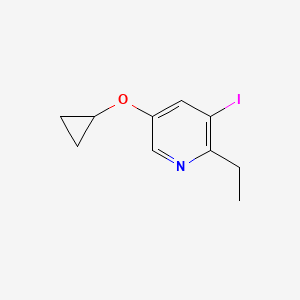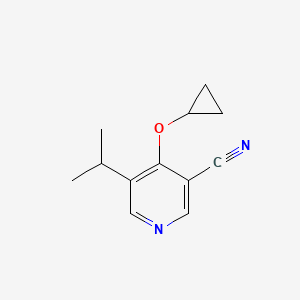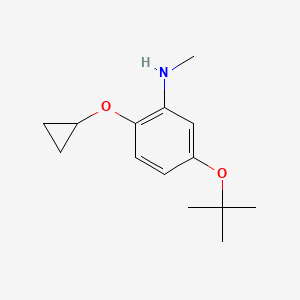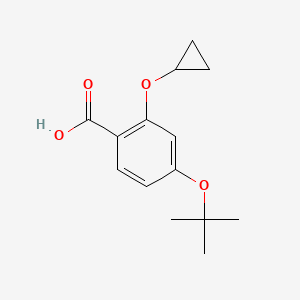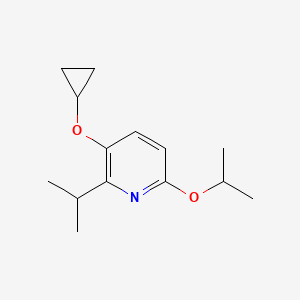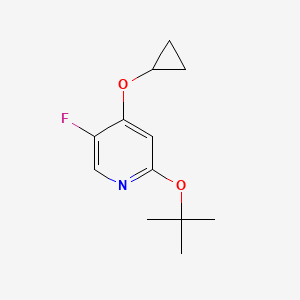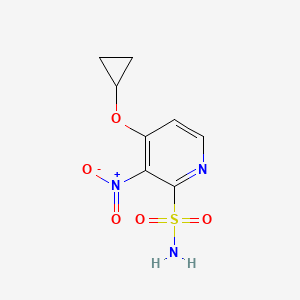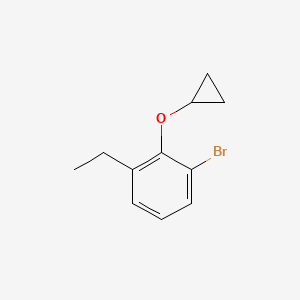
4-Cyclopropoxy-3-ethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-3-ethylaniline is an organic compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol It is characterized by the presence of a cyclopropoxy group attached to the benzene ring at the fourth position and an ethyl group at the third position
Vorbereitungsmethoden
The synthesis of 4-Cyclopropoxy-3-ethylaniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated precursor with a cyclopropoxy group. This reaction typically requires the use of a strong base, such as sodium hydride, to facilitate the substitution . . Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
4-Cyclopropoxy-3-ethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur, where the cyclopropoxy or ethyl groups can be replaced by other substituents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-3-ethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
4-Cyclopropoxy-3-ethylaniline can be compared with other similar compounds, such as:
Eigenschaften
Molekularformel |
C11H15NO |
|---|---|
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
4-cyclopropyloxy-3-ethylaniline |
InChI |
InChI=1S/C11H15NO/c1-2-8-7-9(12)3-6-11(8)13-10-4-5-10/h3,6-7,10H,2,4-5,12H2,1H3 |
InChI-Schlüssel |
SYJIJMXEUBMAFA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC(=C1)N)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


